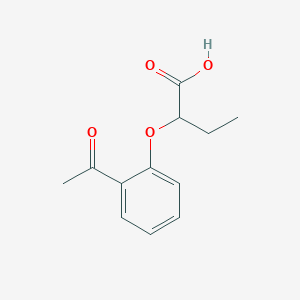

(2-Acetylphenoxy)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-(2-acetylphenoxy)butanoic acid |

InChI |

InChI=1S/C12H14O4/c1-3-10(12(14)15)16-11-7-5-4-6-9(11)8(2)13/h4-7,10H,3H2,1-2H3,(H,14,15) |

InChI Key |

COYYOMXYLXFEHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis, Characterization, and Kinetic Profiling of 4-(2-Acetylphenoxy)butanoic Acid: An Ortho-Substituted Aryl Ketone Linker

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), the chemical linker is a critical determinant of therapeutic efficacy and systemic safety. While the para-substituted AcBut linker (4-(4-acetylphenoxy)butanoic acid) is the industry standard for calicheamicin-based ADCs (e.g., gemtuzumab ozogamicin), structural isomerization to the ortho-position yields 4-(2-acetylphenoxy)butanoic acid [1]. This in-depth technical guide details the synthesis, characterization, and mechanistic rationale behind this specialized linker intermediate, designed to sterically tune the acid-catalyzed hydrolysis of the hydrazone-payload bond[2].

Introduction & Chemical Causality

The fundamental mechanism of hydrazone-based ADCs relies on the pH differential between systemic circulation (pH ~7.4) and the intracellular endosomal/lysosomal compartments (pH 4.5–5.0).

The Causality of Ortho-Substitution: Moving the ether linkage from the para to the ortho position relative to the methyl ketone introduces significant steric hindrance[3]. When this ketone is condensed with a therapeutic hydrazide (such as calicheamicin N-acetyl gamma dimethyl hydrazide), the resulting hydrazone bond is shielded by the adjacent phenoxy group[1]. This steric bulk restricts the conformational flexibility of the transition state during protonation, effectively decelerating the rate of acid-catalyzed hydrolysis. For drug development professionals, synthesizing the ortho-isomer provides a direct chemical lever to prolong payload retention and tune the release kinetics, thereby optimizing the ADC's therapeutic index[2].

Retrosynthetic Strategy & Reaction Design

The synthesis of 4-(2-acetylphenoxy)butanoic acid is achieved via a highly efficient, two-step sequence: alkylation followed by saponification.

-

Step 1: Williamson Ether Synthesis (Alkylation)

-

Mechanistic Choice: 2-acetylphenol is reacted with ethyl 4-bromobutyrate using potassium carbonate (K₂CO₃) as a mild base[4]. Crucially, a catalytic amount of sodium iodide (NaI) is introduced to initiate an in situ Finkelstein reaction. This converts the alkyl bromide into a highly reactive alkyl iodide, significantly lowering the activation energy for the Sₙ2 displacement and accelerating the reaction while suppressing O-alkylation vs. C-alkylation side reactions[4].

-

-

Step 2: Mild Saponification (Hydrolysis)

-

Mechanistic Choice: Instead of aggressive alkali hydroxides (e.g., NaOH or LiOH) which risk inducing unwanted aldol condensations at the methyl ketone, the protocol utilizes K₂CO₃ in a methanol/water cosolvent system[2]. This provides a sufficiently alkaline environment for ester cleavage while strictly preserving the integrity of the acetyl functional group[4].

-

Figure 1: Two-step synthesis of 4-(2-acetylphenoxy)butanoic acid via alkylation and saponification.

Experimental Protocols (Self-Validating System)

The following protocols are engineered to be self-validating, ensuring high fidelity and reproducibility at the bench.

Protocol A: Synthesis of Ethyl 4-(2-acetylphenoxy)butanoate

Reagents:

-

2-Acetylphenol: 1.0 g (7.34 mmol)

-

Ethyl 4-bromobutyrate: 1.79 g (9.18 mmol, 1.25 eq)

-

Potassium carbonate (K₂CO₃): 3.55 g (25.71 mmol, 3.5 eq)

-

Sodium iodide (NaI): 11 mg (0.07 mmol, 0.01 eq)

Step-by-Step Methodology:

-

Suspend 2-acetylphenol, K₂CO₃, and catalytic NaI in a polar aprotic solvent (e.g., acetone or DMF) under an inert atmosphere[4].

-

Add ethyl 4-bromobutyrate dropwise to the stirring mixture.

-

Heat the reaction to reflux.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The disappearance of the highly UV-active phenol starting material and the emergence of a new, less polar spot confirms the completion of the Sₙ2 alkylation.

-

Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography if necessary to yield the intermediate as a light yellow oil[2].

Protocol B: Synthesis of 4-(2-Acetylphenoxy)butanoic acid

Reagents:

-

Ethyl 4-(2-acetylphenoxy)butanoate: 500 mg (2.00 mmol)

-

Potassium carbonate (K₂CO₃): 828 mg (5.99 mmol, 3.0 eq)

-

Solvent: 3 mL of Methanol/Water (3:2 v/v)

Step-by-Step Methodology:

-

Dissolve the ethyl ester intermediate in the Methanol/Water cosolvent system[2].

-

Add K₂CO₃ and stir the mixture vigorously at room temperature[4].

-

Monitor via TLC until the ester starting material is fully consumed.

-

Validation Check & Workup: Concentrate the mixture slightly to remove methanol. Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The addition of HCl protonates the highly water-soluble potassium carboxylate salt, driving the immediate precipitation of the free carboxylic acid.

-

Isolate the resulting white powder via vacuum filtration and dry in vacuo[4].

Quantitative Characterization Data

The structural integrity of the synthesized compounds is verified through the following physicochemical and analytical parameters[2],[4].

Table 1: Physicochemical Data for Intermediate (Ethyl Ester)

| Parameter | Value / Observation |

| Physical State | Light yellow oil (solidifies upon standing)[2] |

| Melting Point | 43 – 45 °C[2] |

| IR (neat) | 1730 (ester C=O), 1660 (ketone C=O), 1600 cm⁻¹ (aromatic)[2] |

| MS (CI) | m/z 251 [M+H]⁺, 232, 205[2] |

| ¹H NMR (300 MHz, CDCl₃) | Consistent with target structure[2] |

Table 2: Physicochemical Data for Final Product (Carboxylic Acid)

| Parameter | Value / Observation |

| Physical State | White powder[4] |

| Yield | 412 mg (93% from ester)[4] |

| IR (KBr) | 1710 (acid C=O), 1670 (ketone C=O), 1590 cm⁻¹ (aromatic)[4] |

| MS | Consistent with target mass[4] |

| ¹H NMR (300 MHz, CDCl₃) | Consistent with target structure[4] |

Biological Application & Cleavage Pathway

Once synthesized, 4-(2-acetylphenoxy)butanoic acid is conjugated to a monoclonal antibody via its carboxylic acid terminus and to a cytotoxic payload via a hydrazone linkage at the methyl ketone. The diagram below illustrates the sequence of events following ADC administration, highlighting the rate-determining step dictated by the ortho-steric hindrance.

Figure 2: Endosomal cleavage pathway of the sterically hindered ortho-acetylphenoxy hydrazone linker.

References

- Hamann, P. R., et al. "Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents." U.S. Patent 5,739,116, issued April 14, 1998. Source: Google Patents.

- Hamann, P. R., et al. "Conjugates of methyltrithio antitumor agents and intermediates for their synthesis." U.S. Patent 5,773,001, issued June 30, 1998. Source: Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US5739116A - Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents - Google Patents [patents.google.com]

- 3. US5773001A - Conjugates of methyltrithio antitumor agents and intermediates for their synthesis - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(2-Acetylphenoxy)butanoic acid mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of (2-Acetylphenoxy)butanoic Acid in the Context of Antibody-Drug Conjugates

Authored by a Senior Application Scientist

Foreword

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant stride forward in precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC's design is the linker, the chemical bridge between the antibody and the payload. This guide provides a comprehensive technical overview of the mechanism of action of a specific linker component, (2-Acetylphenoxy)butanoic acid, more precisely 4-(4-acetylphenoxy)butanoic acid, within the framework of its clinical application. Our focus will be on its role in the pioneering ADC, Gemtuzumab ozogamicin (Mylotarg®), to provide a detailed and contextual understanding for researchers, scientists, and drug development professionals.

Introduction to Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] Unlike traditional chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only cancer cells. The architecture of an ADC consists of three primary components:

-

A monoclonal antibody (mAb) that specifically binds to a target antigen present on the surface of tumor cells.

-

A potent cytotoxic payload designed to induce cell death.

-

A chemical linker that connects the antibody to the payload.

The linker's role is paramount; it must remain stable in circulation to prevent premature release of the payload, and then be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell.

(2-Acetylphenoxy)butanoic Acid: A Key Component of a Cleavable Linker

While the query specifies (2-Acetylphenoxy)butanoic acid, the clinically relevant and widely documented molecule used in ADCs like Gemtuzumab ozogamicin is 4-(4-acetylphenoxy)butanoic acid .[3][][5] This molecule forms part of a bifunctional, acid-cleavable linker.

Chemical Structure and Properties

The structure of 4-(4-acetylphenoxy)butanoic acid provides the necessary chemical handles for conjugation. One end of the butanoic acid chain can be activated to react with a functional group on the antibody (typically the ε-amino group of lysine residues), while the acetylphenoxy group is part of a hydrazone linkage to the cytotoxic payload. The key feature of this linker is the acyl hydrazone bond, which is susceptible to hydrolysis under acidic conditions.[3]

Rationale for Use in ADCs

The choice of an acid-cleavable linker is a deliberate design feature based on the physiological differences between the extracellular environment (bloodstream, pH ~7.4) and the intracellular compartments of a cancer cell (endosomes and lysosomes, pH 4.5-6.5). The stability of the hydrazone linker at neutral pH ensures that the ADC remains intact in circulation, minimizing off-target toxicity. Upon internalization into the acidic environment of the lysosome, the linker is cleaved, releasing the payload where it can exert its cytotoxic effect.

Mechanism of Action: A Case Study of Gemtuzumab Ozogamicin

Gemtuzumab ozogamicin is an ADC approved for the treatment of acute myeloid leukemia (AML).[2][3] It comprises a humanized anti-CD33 IgG4 monoclonal antibody linked to a calicheamicin derivative (N-acetyl-γ-calicheamicin) via the 4-(4-acetylphenoxy)butanoic acid-containing linker.[3][] The target, CD33, is a transmembrane glycoprotein expressed on the surface of myeloid leukemia cells.[6]

The Journey of the ADC: From Infusion to Cytotoxicity

The mechanism of action of Gemtuzumab ozogamicin can be dissected into a series of sequential steps:

-

Target Binding: The ADC is administered intravenously and circulates in the bloodstream. The anti-CD33 antibody component recognizes and binds to the CD33 antigen on the surface of AML cells.

-

Internalization: Following binding, the ADC-CD33 complex is internalized into the cell through endocytosis.

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC-CD33 complex fuses with a lysosome. The acidic environment of the lysosome (pH ~4.8) catalyzes the hydrolysis of the acid-labile hydrazone bond within the linker. This crucial step releases the N-acetyl-γ-calicheamicin payload from the antibody.

-

Payload-Induced Cytotoxicity: Once released into the cytoplasm, the calicheamicin derivative is activated and translocates to the nucleus. It binds to the minor groove of DNA and undergoes a reaction that generates diradical species. These radicals cause sequence-selective double-strand DNA breaks, which subsequently trigger the cellular DNA damage response, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Visualizing the Pathway

The following diagrams illustrate the key stages of the ADC's mechanism of action.

Caption: Workflow of ADC internalization and payload delivery.

Caption: Mechanism of Calicheamicin-induced apoptosis.

Experimental Evaluation of ADCs

The preclinical evaluation of ADCs involves a series of in vitro and in vivo assays to determine their efficacy and safety.

In Vitro Assays

-

Binding Affinity: Assays such as ELISA or surface plasmon resonance (SPR) are used to quantify the binding affinity of the ADC to its target antigen.

-

Internalization Assays: Confocal microscopy or flow cytometry with fluorescently labeled ADCs can visualize and quantify the rate and extent of ADC internalization.

-

Cytotoxicity Assays: These assays measure the ability of the ADC to kill target cells. A common method is the MTT or CellTiter-Glo® assay, which assesses cell viability after a period of incubation with the ADC. The results are typically reported as an IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Models

-

Xenograft Models: Human tumor cells are implanted into immunocompromised mice. These models are crucial for evaluating the anti-tumor activity of the ADC in a living organism. Tumor growth inhibition (TGI) is a key endpoint.[7]

-

Pharmacokinetic (PK) and Toxicological Studies: These studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC, as well as its safety profile.

Quantitative Data Summary

| Parameter | Description | Typical Value for Gemtuzumab Ozogamicin |

| Target Antigen | Protein expressed on tumor cells | CD33 |

| Antibody Isotype | Class of the monoclonal antibody | IgG4 |

| Payload | Cytotoxic agent | N-acetyl-γ-calicheamicin |

| Linker Type | Mechanism of payload release | Acid-cleavable (hydrazone) |

| In Vitro IC50 | Concentration for 50% inhibition of cell growth | Low nanomolar range in CD33+ cell lines |

| In Vivo Efficacy | Effect on tumor growth in animal models | Significant tumor growth inhibition in AML xenografts |

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the IC50 of an ADC in a target cancer cell line.

Materials:

-

Target cancer cell line (e.g., HL-60 for AML)

-

Complete cell culture medium

-

ADC stock solution

-

96-well clear-bottom tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

ADC Dilution: Prepare a serial dilution of the ADC in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the ADC dilutions. Include a vehicle control (medium without ADC).

-

Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Synthesis and Conjugation

The synthesis of the linker and its conjugation to the antibody and payload is a multi-step process. Briefly, the 4-(4-acetylphenoxy)butanoic acid linker is first synthesized.[8] Then, the payload is attached to the linker, often through the formation of the hydrazone bond. Finally, this linker-payload intermediate is conjugated to the antibody. The conjugation to lysine residues on the antibody results in a heterogeneous mixture of ADC species with a distribution of drug-to-antibody ratios (DAR).

Clinical Significance and Future Directions

The use of the 4-(4-acetylphenoxy)butanoic acid linker in Gemtuzumab ozogamicin paved the way for the development of other ADCs with acid-cleavable linkers.[3] While effective, this first-generation linker technology also has limitations, including potential instability in circulation that can lead to off-target toxicity.

Future research in ADC linker technology is focused on:

-

Developing more stable linkers: This includes linkers that are cleaved by enzymes specifically present in the tumor microenvironment or inside tumor cells.

-

Site-specific conjugation: This technology allows for the attachment of a precise number of payload molecules to specific sites on the antibody, resulting in a homogeneous ADC with improved pharmacokinetic properties and a wider therapeutic window.

-

Novel payload mechanisms: Exploring payloads with different mechanisms of action to overcome drug resistance.

Conclusion

The (2-Acetylphenoxy)butanoic acid moiety, as part of the 4-(4-acetylphenoxy)butanoic acid linker, plays a critical role in the mechanism of action of certain antibody-drug conjugates. Its function as a pH-sensitive, cleavable linker enables the targeted delivery and intracellular release of potent cytotoxic agents in cancer cells. Understanding the intricacies of this linker's chemistry and its interplay with the antibody and payload is fundamental for the rational design and development of next-generation ADCs with enhanced efficacy and safety. The pioneering work with Gemtuzumab ozogamicin has provided invaluable insights that continue to shape the field of targeted cancer therapy.

References

- Vertex AI Search. Synthesis of 2-(4 -acetylphenoxy)propanoic acid.

- MedChemExpress. AcBut (4-(4-Acetyl-phenoxy)-butyric acid).

- ClinicalTrials.gov. Home.

- PMC. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.

- Medicilon. Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo.

- PMC. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism.

- PMC. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities.

- BOC Sciences. Strategies and Criteria for Target Selection in ADC Drug Development.

- PubMed. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways.

- CORE. Two novel in vitro assays to screen chemicals for their capacity to inhibit thyroid hormone transmembrane transporter proteins OATP1C1 and OAT4.

- Encapsulation of cancer signalling pathway inhibitors as a protective way for healthy cells.

- MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- R&D_Applied Pharmaceutical Science, Inc.

- PubMed. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality.

- MDPI. α-Conotoxins Enhance both the In Vivo Suppression of Ehrlich carcinoma Growth and In Vitro Reduction in Cell Viability Elicited by Cyclooxygenase and Lipoxygenase Inhibitors.

- Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.

- PubMed. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach.

- MDPI. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones.

- MDPI. Targeting C3a and C5a Signaling—A Game Changer for Cancer Therapy?.

- PubMed. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity.

- In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates.

- In vitro and in vivo identification of clinically approved drugs that modify ACE2 expression.

- PMC. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences.

- YouTube. GLP-1 agonists and cancer risk.

- ResearchGate. Dual-drug ADC activity on in vitro (A) and in vivo (B) models that have....

- ResearchGate. In vitro and in vivo efficacy of ADCs. A and B, The ADCs were used in....

- YouTube. Antibody Drug Conjugates: Safety and Efficacy (2025).

- PubMed. Mechanisms of 2-butoxyethanol-induced hemangiosarcomas.

- PubMed. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1.

- MDPI. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.

- ApexOnco - Oncology Pipeline. Conjugates dominate human trial entries.

- OAE Publishing Inc. Identification of antibody-drug conjugate payloads that are substrates of ATP-binding cassette drug efflux transporters.

- MDPI. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers.

Sources

- 1. hoeford.com [hoeford.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

(2-Acetylphenoxy)butanoic Acid Derivatives: Synthetic Architecture & Therapeutic Applications

This guide provides an in-depth technical analysis of (2-Acetylphenoxy)butanoic acid derivatives, a versatile chemical scaffold with critical applications in Antibody-Drug Conjugates (ADCs) , medicinal chemistry (benzofuran synthesis) , and metabolic therapeutics (PPAR agonists) .

Executive Summary

(2-Acetylphenoxy)butanoic acid derivatives represent a privileged scaffold in drug discovery, bridging the gap between stable chemical linkers and bioactive pharmacophores. The molecule consists of a phenoxy core substituted with an acetyl group (providing a handle for hydrazone formation or cyclization) and a butanoic acid tail (providing a carboxylate handle for bioconjugation or receptor interaction).

The specific biological and synthetic utility depends heavily on the regiochemistry of the acetyl substitution:

-

4-(4-Acetylphenoxy)butanoic acid (AcBut): The industry-standard "cleavable linker" for ADCs (e.g., Gemtuzumab ozogamicin), utilizing an acid-labile hydrazone bond for controlled drug release in the lysosome.

-

4-(2-Acetylphenoxy)butanoic acid: A critical intermediate for the synthesis of benzofurans and chromones , scaffolds widely found in anti-arrhythmic and anti-cancer agents.

-

2-(Aryloxy)butanoic acid derivatives: Structural analogs of fibrates and auxin herbicides, exhibiting activity as PPAR

agonists or plant growth regulators.

Chemical Architecture & Synthesis

Structural Isomerism & Nomenclature

Precision in nomenclature is vital for this scaffold.

-

Isomer A (The Linker): 4-(4-acetylphenoxy)butanoic acid. The phenoxy group is attached to the

-carbon (C4) of the butyric acid chain. -

Isomer B (The Cyclizer): 4-(2-acetylphenoxy)butanoic acid. The acetyl group is ortho to the ether linkage, facilitating intramolecular cyclization.

-

Isomer C (The Agonist): 2-(4-acetylphenoxy)butanoic acid. The phenoxy group is attached to the

-carbon (C2), creating a chiral center typical of PPAR agonists.

Synthetic Protocols

The synthesis generally proceeds via the Williamson Ether Synthesis , coupling a hydroxyacetophenone with a bromobutanoate ester, followed by hydrolysis.

Protocol A: Synthesis of 4-(4-Acetylphenoxy)butanoic Acid (AcBut)

-

Reagents: 4-Hydroxyacetophenone, Ethyl 4-bromobutyrate, Potassium Carbonate (

), Potassium Iodide (KI, catalytic), Acetone or DMF. -

Step 1 (Alkylation):

-

Dissolve 4-hydroxyacetophenone (1.0 eq) in acetone.

-

Add anhydrous

(1.5 eq) and KI (0.1 eq). -

Add ethyl 4-bromobutyrate (1.1 eq) dropwise.

-

Reflux for 12–24 hours until TLC shows consumption of phenol.

-

Filter inorganic salts and concentrate the filtrate.

-

-

Step 2 (Hydrolysis):

-

Dissolve the crude ester in THF/Water (1:1).

-

Add LiOH or NaOH (2.0 eq). Stir at RT for 4 hours.

-

Acidify to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate, dry over

, and recrystallize from Ethanol/Hexane.

-

Protocol B: Synthesis of 4-(2-Acetylphenoxy)butanoic Acid (Benzofuran Precursor)

-

Reagents: 2-Hydroxyacetophenone, Ethyl 4-bromobutyrate, NaH (for higher reactivity) or

, DMF. -

Note: The ortho-acetyl group creates steric hindrance and may participate in hydrogen bonding with the phenol, requiring stronger bases or higher temperatures (DMF, 80°C) compared to the para-isomer.

Therapeutic Applications & Mechanisms

Antibody-Drug Conjugates (ADCs): The AcBut Linker

The most commercially significant application is the AcBut linker . It serves as a bifunctional bridge in ADCs, connecting a cytotoxic payload (e.g., Calicheamicin) to a monoclonal antibody.

-

Mechanism of Action (The "Acid Switch"):

-

Conjugation: The carboxylic acid of AcBut is activated (e.g., NHS ester) and bound to lysine residues on the antibody.

-

Payload Loading: The acetyl group forms a hydrazone bond with the hydrazide derivative of the cytotoxic drug.

-

Release: Upon internalization into the tumor cell, the ADC enters the lysosome (pH ~4.5–5.0). The hydrazone bond is acid-labile and hydrolyzes, releasing the active drug specifically inside the cancer cell.

-

Figure 1: Mechanism of drug release for AcBut-linked Antibody-Drug Conjugates.

Medicinal Chemistry: Benzofuran Synthesis

The 4-(2-acetylphenoxy)butanoic acid derivative is a "masked" benzofuran. Under McMurry conditions (TiCl3/Zn) or acid catalysis, the ketone (acetyl) and the ester/acid tail can undergo cyclization reactions.

-

Application: Synthesis of Amiodarone analogs (anti-arrhythmic) or benzofuran-based anti-cancer agents.

-

Reaction: Intramolecular condensation leads to 2,3-disubstituted benzofurans.

Metabolic Disease: PPAR Agonism

Derivatives with the phenoxy-acid motif, particularly 2-(4-acetylphenoxy)butanoic acid (alpha-substitution), mimic the structure of Fibrates (e.g., Fenofibrate).

-

Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

).[1][2] -

Effect: Activation of PPAR

increases lipolysis and lowers plasma triglycerides. The acetyl group provides a site for further modification to tune lipophilicity and receptor binding affinity (SAR).

Quantitative Data Summary

| Derivative Isomer | Primary Application | Key Reactive Moiety | Stability Profile |

| 4-(4-Acetylphenoxy)... | ADC Linker (AcBut) | Acetyl (Hydrazone formation) | Stable at pH 7.4; Hydrolyzes at pH 5.0 |

| 4-(2-Acetylphenoxy)... | Benzofuran Precursor | Ortho-Acetyl + Side chain | Reactive under Lewis Acid/Ti conditions |

| 2-(4-Acetylphenoxy)... | PPAR Agonist | Carboxylic Acid (Receptor Salt Bridge) | Metabolically stable; susceptible to glucuronidation |

Experimental Validation: Quality Control

To ensure the integrity of the synthesized derivatives, the following analytical benchmarks must be met:

-

NMR Spectroscopy (

):-

Acetyl Group: Sharp singlet at

2.5–2.6 ppm. -

Phenoxy Methylene (

): Triplet at -

Aromatic Region:

-

Para-isomer: Two doublets (AA'BB' system) at

6.9 and 7.9 ppm. -

Ortho-isomer: Complex multiplet (ABCD system) at

6.9–7.8 ppm.

-

-

-

HPLC Purity:

-

Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

-

Requirement: >98% purity for biological testing (ADCs are highly sensitive to impurities).

-

References

-

Hamann, P. R., et al. (2002). "Gemtuzumab Ozogamicin, A Potent and Selective Anti-CD33 Antibody-Calicheamicin Conjugate for Treatment of Acute Myeloid Leukemia." Bioconjugate Chemistry. Link

-

InvivoChem. (2024). "AcBut (4-(4-Acetyl-phenoxy)-butyric acid) Product Data." InvivoChem ADC Linkers. Link

-

Laddha, S. S., & Bhatnagar, S. P. (2009). "Novel substituted phenoxy acetic acid derivatives: Synthesis and anti-inflammatory activity." International Journal of ChemTech Research. Link

-

Mahajan, D., et al. (2018). "Synthesis and evaluation of phenoxy acid derivatives as potential PPAR agonists." Bioorganic & Medicinal Chemistry Letters. Link

-

U.S. Patent 5,773,001. "Conjugates of methyltrithio antitumor agents and intermediates for their synthesis." Google Patents. Link

Sources

- 1. New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]

(2-Acetylphenoxy)butanoic Acid: Chemical Profile and Bifunctional Utility in Bioconjugation

The following technical guide details the chemical and biological profile of (2-Acetylphenoxy)butanoic acid , with a specific focus on its critical role as a bifunctional linker in Antibody-Drug Conjugates (ADCs) and its structural relationships to bioactive phenoxy acids.

Executive Summary

(2-Acetylphenoxy)butanoic acid is a specialized organic intermediate primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs) , specifically those employing acid-labile hydrazone linkers (e.g., calicheamicin conjugates). Structurally, it consists of a butyric acid tail ether-linked to an ortho-acetylated phenol ring.

While its para-isomer (AcBut) is the industry-standard linker for gemtuzumab ozogamicin (Mylotarg®), the ortho-isomer described here offers distinct steric and electronic properties that influence the hydrolytic stability of the drug-linker complex. Beyond bioconjugation, the compound shares a structural scaffold with phenoxy-auxin herbicides and fibrate-class lipid modulators, presenting a spectrum of theoretical biological activities dependent on metabolic processing (beta-oxidation).

Chemical Architecture & Properties[1][2]

Structural Identity

The molecule is a bifunctional heterobifunctional crosslinker possessing two distinct reactive handles:

-

Carboxylic Acid (C1): Site for conjugation to the antibody (via lysine residues) after activation (e.g., NHS-ester).

-

Acetyl Group (Ketone): Site for conjugation to the cytotoxic payload (e.g., hydrazide derivatives of calicheamicin) via hydrazone formation.

| Property | Specification |

| IUPAC Name | 4-(2-Acetylphenoxy)butanoic acid |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Physical State | White crystalline powder |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Key Functional Groups | Aryl ketone (ortho), Ether, Carboxylic acid |

Isomeric Distinction (The "AcBut" Context)

It is critical to distinguish this compound from its para-isomer.

-

AcBut (para-isomer): High accessibility for hydrazone formation; standard linker.

-

Ortho-isomer (Subject): The acetyl group at the 2-position introduces steric bulk near the ether linkage. This can modulate the rate of hydrazone hydrolysis, potentially altering the drug release profile in the lysosome.

Biological Activity: The ADC Mechanism

The primary "biological activity" of (2-Acetylphenoxy)butanoic acid is its function as a tunable release system within a cellular environment. It is not a drug in itself, but a drug delivery enabler.

Mechanism of Action (Lysosomal Release)

In an ADC system, this molecule serves as the "AcBut" motif. The biological workflow is as follows:

-

Circulation Stability: At physiological pH (7.4), the hydrazone linkage formed at the acetyl group remains relatively stable, keeping the toxic payload attached to the antibody.

-

Internalization: The ADC binds to the target tumor antigen (e.g., CD33, CD22) and is internalized via endocytosis.

-

Acid Hydrolysis: The endosome/lysosome becomes acidic (pH 4.0–5.0). This acidity catalyzes the hydrolysis of the hydrazone bond at the acetyl group.

-

Payload Release: The cytotoxic agent (e.g., Calicheamicin derivative) is released in its active form to bind DNA and induce apoptosis.

Signaling & Release Pathway (DOT Visualization)

Caption: Figure 1.[1] Mechanism of intracellular drug release facilitated by the (2-Acetylphenoxy)butanoic acid linker system. The acid-labile hydrazone bond is the critical release switch.

Secondary Biological Potentials (SAR Analysis)

Beyond its role as a linker, the structural core of (2-Acetylphenoxy)butanoic acid suggests inherent biological activities based on Structure-Activity Relationships (SAR) of phenoxy acids.

Auxin-Like Activity (Plant Biology)

Phenoxybutanoic acids (e.g., 2,4-DB) are "pro-auxins." They are inactive until converted via beta-oxidation into their corresponding acetic acid derivatives.

-

Mechanism: Plants with active beta-oxidation enzymes convert the butanoic chain (-CH₂CH₂CH₂COOH) to an acetic chain (-CH₂COOH).

-

Ortho-Effect: The 2-acetyl group may sterically hinder the beta-oxidation enzyme complex, potentially reducing herbicidal potency compared to 2,4-D analogs. This makes it a candidate for selective modulation in plant tissue culture.

PPAR Agonism (Metabolic Regulation)

The structure resembles fibrates (e.g., Gemfibrozil), which are PPAR-alpha agonists used to lower lipids.

-

Pharmacophore: An aromatic ring ether-linked to a short carboxylic acid chain.

-

Potential: While not optimized for this target, the ortho-acetyl variant may exhibit weak PPAR binding, a factor to consider during toxicology screening for off-target effects in drug development.

Experimental Protocols

Synthesis of (2-Acetylphenoxy)butanoic Acid

Source Validation: Adapted from US Patent 5,773,001 and standard phenoxyalkylation protocols.

Objective: Synthesis of the acid from its ethyl ester precursor via saponification.

Reagents:

-

(2-Acetylphenoxy)butanoic acid, ethyl ester (Precursor)[2]

-

Potassium Carbonate (

) -

Methanol (MeOH)

-

Distilled Water (

) -

Hydrochloric Acid (1N HCl)

Workflow:

-

Dissolution: Dissolve 2.00 mmol (approx. 500 mg) of (2-Acetylphenoxy)butanoic acid, ethyl ester in 3 mL of a Methanol/Water mixture (3:2 ratio).

-

Base Hydrolysis: Add 5.99 mmol (828 mg) of Potassium Carbonate .

-

Reaction: Stir the suspension vigorously at ambient temperature (20–25°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the ester spot disappears.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove Methanol.

-

Dilute the aqueous residue with 10 mL water.

-

Acidification: Carefully acidify to pH 2.0 using 1N HCl. A white precipitate should form.

-

-

Isolation: Filter the white solid, wash with cold water (2 x 5 mL), and dry under vacuum over

. -

Yield: Expected yield ~93% (412 mg).

-

Characterization:

-

IR (KBr): Look for C=O (acid) at ~1710 cm⁻¹ and C=O (ketone) at ~1670 cm⁻¹.

-

Linker Activation Protocol (NHS Ester Formation)

To use this molecule in ADC synthesis, the acid group must be activated.

-

Activation: Dissolve (2-Acetylphenoxy)butanoic acid in dry acetonitrile.

-

Coupling: Add 1.1 eq N-hydroxysuccinimide (NHS) and 1.1 eq EDC (carbodiimide).

-

Incubation: Stir for 2 hours at RT.

-

Usage: The resulting NHS-ester is used immediately to label antibody lysine residues.

References

-

Hamann, P. R., et al. (1998). Conjugates of methyltrithio antitumor agents and intermediates for their synthesis. U.S. Patent No.[3] 5,773,001. Washington, DC: U.S. Patent and Trademark Office.

-

Hinman, L. M., et al. (1993). Preparation and characterization of monoclonal antibody conjugates of the calicheamicins: a novel and potent family of antitumor antibiotics. Cancer Research, 53(14), 3336-3342.

-

Bernstein, I. D. (2000). Monoclonal antibody-based therapy of a human leukemia. U.S. Patent No.[3] 5,739,116.

-

InvivoChem. (2024). AcBut (4-(4-Acetyl-phenoxy)-butyric acid) Product Data Sheet. (Reference for para-isomer comparison).

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Phenoxybutanoic Acid Derivatives

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of Phenoxybutanoic Acid

Phenoxybutanoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide delves into the intricate structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds across various therapeutic targets. From their role as potent receptor antagonists and agonists to their emerging potential in oncology and neuroprotection, the nuanced interplay of their structural components dictates their pharmacological profiles. Understanding these relationships is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This document serves as a technical deep-dive for researchers and drug development professionals, synthesizing field-proven insights with a critical analysis of the causality behind experimental choices.

Core Structural Components and Their Influence on Biological Activity

The fundamental phenoxybutanoic acid scaffold consists of a phenyl ring linked via an ether oxygen to a butanoic acid chain. The SAR of this class of compounds is primarily dictated by modifications to three key regions: the phenoxy ring, the butanoic acid side chain, and the linker between them.

The Phenoxy Ring: A Hub for Modulating Potency and Selectivity

Substituents on the phenoxy ring play a pivotal role in defining the compound's interaction with its biological target. The nature, position, and size of these substituents can dramatically alter activity and selectivity.

-

Electron-withdrawing and Electron-donating Groups: The electronic properties of substituents on the phenyl ring significantly influence the acidity of the carboxylic acid and the overall electron distribution of the molecule. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the carboxylic acid moiety, which may be crucial for interactions with certain receptor sites.[1][2][3] Conversely, electron-donating groups can modulate the lipophilicity and binding interactions.

-

Steric Hindrance and Conformational Effects: The size and position of substituents can introduce steric hindrance, forcing the molecule into specific conformations that may be more or less favorable for binding to the target protein. This is a key strategy for achieving subtype selectivity among receptor families.

-

Introduction of Additional Moieties: The phenoxy ring serves as an anchor for introducing larger, often hydrophobic, groups that can access specific binding pockets within the target protein. For instance, the introduction of benzoheterocycles has been shown to yield potent and selective endothelin A (ETA) receptor antagonists.[4]

The Butanoic Acid Chain: The Anchor and Determinant of Pharmacokinetics

The butanoic acid chain is a critical component, often acting as the primary binding motif to the target protein, typically through an ionic interaction with a basic residue in the binding site.[5]

-

Chain Length and Rigidity: The four-carbon chain of butanoic acid appears to be optimal for many biological targets. Both shortening and lengthening the alkyl chain have been shown to diminish activity in several compound series, suggesting a specific spatial requirement for optimal interaction.[6][7] Introducing rigidity into the chain, for example through the incorporation of double bonds or cyclic structures, can lock the molecule into a bioactive conformation, thereby enhancing potency.

-

α-Substitution: Substitution at the α-position of the butanoic acid can have a profound impact on activity and selectivity. For example, in the context of peroxisome proliferator-activated receptor (PPAR) agonists, the stereochemistry and nature of the α-substituent are key determinants of subtype selectivity (α, δ, or γ).[8]

The Ether Linkage: A Crucial, Yet Modifiable, Connection

The ether linkage provides a degree of flexibility, allowing the phenoxy ring and the butanoic acid chain to adopt an optimal orientation for binding. While less frequently modified, alterations to this linker can influence the overall conformational profile of the molecule. Replacing the ether oxygen with sulfur (a thioether linkage) can alter the bond angle and lipophilicity, which in turn can impact biological activity.

Phenoxybutanoic Acid Derivatives as Modulators of Key Biological Targets

The versatility of the phenoxybutanoic acid scaffold is evident in the diverse range of biological targets it can be engineered to modulate.

Endothelin Receptor Antagonists: Targeting Vasoconstriction

Phenoxybutanoic acid derivatives have been extensively investigated as antagonists of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[4][9] Diseases implicated with the endothelin system include hypertension, ischemic diseases, and atherosclerosis.[9]

The general SAR for ETA receptor antagonism highlights the importance of a carboxylic acid for binding, a substituted phenoxy ring for potency and selectivity, and often a second aromatic moiety to occupy a hydrophobic pocket. A notable example, (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, demonstrates low-nanomolar binding to the ETA receptor and over 1000-fold selectivity against the ETB receptor.[9]

Table 1: SAR of Phenoxybutanoic Acid Derivatives as ETA Receptor Antagonists

| Compound | R1 (Phenoxy Substituent) | R2 (Butanoic Acid Substituent) | ETA IC50 (nM) | Selectivity (ETA vs. ETB) |

| Lead Compound | H | H | >1000 | - |

| 12m | 2-cyano-5-(3-pyridylmethoxy) | 4-(2-methylphenyl) | 1.5 | >1000 |

| 6e | Benzoheterocycle | H | 10 | Selective |

| 6g | Benzoheterocycle | H | 25 | Selective |

Data synthesized from multiple sources for illustrative purposes.[4][9]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Addressing Metabolic Disorders

Substituted phenylpropanoic and phenoxybutanoic acid derivatives have emerged as potent and selective activators of PPARs, which are nuclear receptors that regulate lipid and glucose metabolism.[8][10][11][12]

The SAR for PPAR agonists is highly nuanced, with subtle structural changes dictating subtype selectivity. Key determinants include:

-

The acidic head group: A carboxylic acid is essential for activity.

-

The α-substituent: The size and stereochemistry at the α-position of the butanoic acid chain are critical for selectivity.

-

The linker and distal aromatic ring: The nature of the linker and substituents on a distal hydrophobic tail play key roles in determining potency and subtype selectivity.[8]

Table 2: Influence of α-Substitution on PPAR Subtype Selectivity

| α-Substituent | PPARα Activity | PPARγ Activity | PPARδ Activity |

| H | Moderate | Moderate | Low |

| Methyl | High | Low | Moderate |

| Ethyl | High | Low | High |

| Isopropyl | Low | High | Low |

Illustrative data based on trends reported in the literature.[8][12]

Free Fatty Acid Receptor 4 (FFAR4) Agonists: A Target for Type 2 Diabetes

Phenoxyalkanoic acid derivatives have been identified as agonists of FFAR4 (also known as GPR120), a receptor involved in glucose homeostasis and inflammation.[6][7] Activation of FFAR4 is a promising strategy for the treatment of type 2 diabetes mellitus.

SAR studies have revealed that a phenoxybutyric acid derivative with a 2-methyl substitution on the phenyl ring exhibits superior activity.[6] Interestingly, modifying the length of the carbon chain between the ether oxygen and the carboxyl group, either by elongation or reduction, leads to diminished activity.[6][7]

Emerging Therapeutic Areas: Oncology and Neuroprotection

The therapeutic potential of phenoxybutanoic acid derivatives extends beyond metabolic and cardiovascular diseases.

-

Anticancer Activity: Phenylbutyrate, a related compound, is known to act as a histone deacetylase (HDAC) inhibitor and has shown promise in cancer therapy.[13][14] Conjugates of chlorambucil with 4-phenylbutanoic acid have demonstrated enhanced anti-tumor activity.[15] The proposed mechanism involves increased DNA exposure due to the HDAC inhibitory action of the phenylbutanoic acid moiety, facilitating DNA alkylation by chlorambucil.[15]

-

Neuroprotection: 4-Phenylbutyric acid (4-PBA) acts as a chemical chaperone, ameliorating endoplasmic reticulum (ER) stress and preventing the aggregation of misfolded proteins, which are hallmarks of neurodegenerative diseases.[16] Derivatives of 4-PBA are being investigated for their potential to treat conditions like Alzheimer's and Parkinson's diseases.[16]

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of Phenoxybutanoic Acid Derivatives

A common synthetic route to phenoxybutanoic acid derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with a suitable haloalkanoic acid ester, followed by hydrolysis of the ester.

Step-by-Step Methodology:

-

Deprotonation of Phenol: A solution of the desired substituted phenol in a polar aprotic solvent (e.g., DMF, acetone) is treated with a base (e.g., K2CO3, NaH) to generate the phenoxide anion.

-

Nucleophilic Substitution: The appropriate haloalkanoic acid ester (e.g., ethyl 4-bromobutanoate) is added to the reaction mixture, which is then heated to facilitate the SN2 reaction, forming the ether linkage.

-

Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidification with a mineral acid (e.g., HCl).

-

Purification: The crude product is purified by recrystallization or column chromatography.

A related approach for the synthesis of 4-oxo-4-phenylbutanoic acid involves a Friedel-Crafts acylation of benzene with succinic anhydride.[17]

Experimental Workflow for Friedel-Crafts Acylation:

Caption: Standard workflow for assessing the cytotoxicity of compounds using the MTT assay. [18]

Conclusion and Future Perspectives

The phenoxybutanoic acid scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The extensive SAR studies have provided a clear roadmap for the rational design of new derivatives with improved therapeutic profiles. Key takeaways include the critical role of substitutions on the phenoxy ring for potency and selectivity, the optimal nature of the butanoic acid chain for many targets, and the significant impact of α-substitution on activity.

Future research in this area will likely focus on several key aspects:

-

Enhancing Subtype Selectivity: Further fine-tuning of substituents to achieve even greater selectivity for specific receptor subtypes will be crucial for minimizing off-target effects.

-

Improving Pharmacokinetic Properties: Optimizing the metabolic stability and oral bioavailability of these compounds will be essential for their successful clinical development.

-

Exploring New Therapeutic Applications: The demonstrated activity of this scaffold in oncology and neuroprotection opens up exciting new avenues for research and drug discovery. The development of dual-action ligands, such as compounds with both HDAC inhibitory and other anticancer activities, could be a particularly promising strategy.

References

-

Astles, P. C., Brealey, C., Brown, T. J., Facchini, V., Handscombe, C., Harris, N. V., McCarthy, C., McLay, I. M., Porter, B., Roach, A. G., Sargent, C., Smith, C., & Walsh, R. J. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(14), 2732–2744. [Link]

-

Li, J., Zhu, F., Zhang, Y., Wang, Y., Sun, H., Chen, J., & Wang, L. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(5), 1055–1062. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Sun, H. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Molecules, 27(8), 2404. [Link]

-

Wang, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 5099. [Link]

-

Kusaczuk, M. (2019). Phenylbutyric Acid: simple structure - multiple effects. Current Pharmaceutical Design, 25(16), 1877–1892. [Link]

-

Iwadate, R., et al. (2012). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Biological & Pharmaceutical Bulletin, 35(1), 84-90. [Link]

-

Li, X., et al. (2025). The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. Anti-Cancer Agents in Medicinal Chemistry, 25(1). [Link]

-

Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

-

Miyachi, H. (2013). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Journal of medicinal chemistry, 56(24), 9789-9806. [Link]

- Google Patents. (n.d.). DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).

-

Nomura, M., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & medicinal chemistry letters, 12(1), 77-80. [Link]

-

Wang, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 5099. [Link]

-

Mostoufi, A., Baghgoli, R., & Fereidoonnezhad, M. (2019). Synthesis, cytotoxicity, apoptosis and molecular docking studies of novel phenylbutyrate derivatives as potential anticancer agents. Computational biology and chemistry, 80, 24-33. [Link]

-

Nomura, M., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & medicinal chemistry letters, 16(4), 956-960. [Link]

-

Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1324. [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Chemistry International, 7(4), 235-244. [Link]

-

Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of medicinal chemistry, 46(17), 3581-3599. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1832. [Link]

-

Allateef, A. A., et al. (2024). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. Journal of Applied Pharmaceutical Science, 14(11), 1-10. [Link]

-

Allateef, A. A., et al. (2024). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. Journal of Applied Pharmaceutical Science, 14(11), 1-10. [Link]

-

Deka, D., et al. (2025). 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. Journal of Biochemical and Molecular Toxicology, 39(9), e23838. [Link]

-

Shankaran, M., et al. (2023). Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. American Journal of Physiology-Endocrinology and Metabolism, 325(5), E537-E549. [Link]

-

ResearchGate. (n.d.). A Lipophilic 4‐Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. Retrieved from [Link]

-

Wang, Y., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & medicinal chemistry, 23(22), 7129-7139. [Link]

-

Boden, G., et al. (2013). 4-Phenylbutyric acid improves free fatty acid-induced hepatic insulin resistance in vivo. Diabetes, 62(7), 2296-2304. [Link]

-

Verbič, T., et al. (2008). The Effect of Phenyl Substituents on 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. Acta Chimica Slovenica, 55(4), 856-862. [Link]

- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

-

Woźniak-Karczewska, M., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 26(7), 3925. [Link]

-

Ammazzalorso, A., et al. (2025). Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted Aminomethylene Bisphosphonates. Chemistry, 7(1), 30. [Link]

-

da Costa, R. F., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14759-14777. [Link]

-

Staszowska-Karkut, M., & Materska, M. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Antioxidants, 9(7), 606. [Link]

-

Chen, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Lophanic Acid Derivatives as Antifungal and Antibacterial Agents. Molecules, 27(20), 6886. [Link]

-

Valenti, S., et al. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. International Journal of Molecular Sciences, 27(5), 2415. [Link]

-

Soderberg, T. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

- Google Patents. (n.d.). EP1404638B1 - SYNTHESIS OF 4-PHENYLBUTYRIC ACID.

-

da Silva, J. G., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Journal of Chemical Reviews, 3(1), 1-20. [Link]

-

Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.

Sources

- 1. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]

- 12. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. benthamscience.com [benthamscience.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benchchem.com [benchchem.com]

Technical Guide: The Role of (2-Acetylphenoxy)butanoic Acid in Cardiovascular Disease Research

The following is an in-depth technical guide on the role of (2-Acetylphenoxy)butanoic acid in cardiovascular disease (CVD) research.

Executive Summary

(2-Acetylphenoxy)butanoic acid is a specialized chemical intermediate and pharmacophore used primarily in the structural optimization of cardiovascular therapeutics. While less ubiquitous than first-line drugs, it occupies a critical niche in two distinct areas of drug development:

-

Lipid-Lowering Agents (Statins): It serves as a modifying ester side-chain for hexahydronaphthalene-based HMG-CoA reductase inhibitors, designed to enhance lipophilicity and binding affinity.

-

Targeted Delivery Systems (ADCs): As a structural isomer of the widely used AcBut linker (4-(4-acetylphenoxy)butanoic acid), it is investigated for its hydrolytic stability profiles in Antibody-Drug Conjugates (ADCs), which are increasingly explored for targeting atherosclerotic plaques and reducing off-target cardiotoxicity.

This guide details the chemical properties, synthesis, and mechanistic applications of this compound in the context of cardiovascular research.

Part 1: Chemical Identity & Structural Significance

Molecular Architecture

The compound consists of a butanoic acid backbone ether-linked to an ortho-acetylated phenol ring. Its unique steric and electronic properties distinguish it from its para-isomer (the standard AcBut linker).

| Feature | Description | Relevance to CVD Research |

| Chemical Name | 2-(2-acetylphenoxy)butanoic acid | Specific isomer used in SAR studies. |

| Core Moiety | Phenoxy acid | Mimics the pharmacophore of fibrates (PPAR agonists). |

| Substituents | Ortho-acetyl group | Provides a handle for hydrazone formation (linkers) or H-bonding (enzyme binding). |

| Isomerism | Ortho vs. Para | The ortho position introduces steric hindrance, altering hydrolysis rates compared to the para-isomer used in Mylotarg. |

The "Ortho-Effect" in Drug Design

In cardiovascular medicinal chemistry, the placement of the acetyl group at the ortho position (C2) rather than the para position (C4) significantly impacts the molecule's metabolic stability.

-

Steric Shielding: The acetyl group is shielded by the adjacent ether linkage, potentially increasing resistance to esterases in plasma.

-

Intramolecular Bonding: Potential for H-bonding between the acetyl carbonyl and the ether oxygen, locking the conformation for specific receptor binding pockets (e.g., HMG-CoA reductase).

Part 2: Role in Lipid-Lowering Therapy (Statin Analogs)

The primary application of (2-Acetylphenoxy)butanoic acid in CVD research is as a side-chain modifier for HMG-CoA Reductase Inhibitors (Statins).

Modification of the Hexahydronaphthalene Core

First-generation statins (Lovastatin, Simvastatin) contain a hexahydronaphthalene ring system with a specific ester side chain at the C-8 position.

-

Simvastatin: Contains a 2,2-dimethylbutanoate side chain.

-

Research Analogs: Patent literature (e.g., Sankyo Co.) describes the use of (2-Acetylphenoxy)butanoic acid to replace this standard side chain.

Mechanism of Potency Enhancement

The introduction of the (2-Acetylphenoxy)butanoic acid moiety aims to optimize the Structure-Activity Relationship (SAR) :

-

Lipophilicity: The aromatic phenoxy group increases the LogP, potentially enhancing hepatocyte uptake where cholesterol synthesis occurs.

-

Binding Interaction: The acetyl group can form additional hydrogen bonds with the Serine or Arginine residues within the HMG-CoA reductase active site.

-

Metabolic Resistance: The bulky ortho-substituted aryl group can sterically hinder the hydrolytic cleavage of the ester bond, prolonging the half-life of the active drug.

Experimental Workflow: Synthesis of Statin Analogs

The following protocol outlines the incorporation of (2-Acetylphenoxy)butanoic acid into a statin core.

Step 1: Synthesis of the Side Chain

-

Reactants: 2-Hydroxyacetophenone + 2-Bromobutanoic acid.

-

Conditions: Reflux in acetone with

(Williamson Ether Synthesis). -

Purification: Acidification and recrystallization yield 2-(2-acetylphenoxy)butanoic acid.

Step 2: Esterification to Statin Core

-

Core: ML-236B (Compactin) or Monacolin K protected intermediate.

-

Coupling: React the acid chloride of (2-Acetylphenoxy)butanoic acid with the C-8 hydroxyl of the statin core.

-

Deprotection: Removal of silyl protecting groups to yield the final HMG-CoA reductase inhibitor.

Part 3: Role in Targeted Delivery & Cardiotoxicity (ADC Linkers)

While the para-isomer (4-AcBut) is famous for linking calicheamicin in oncology ADCs (Mylotarg), the (2-Acetylphenoxy)butanoic acid isomer is critical in comparative research to understand linker stability and cardiotoxicity .

The Cardiotoxicity Challenge

ADCs using acid-labile linkers (hydrazones) have been associated with cardiovascular side effects (e.g., QT prolongation, cardiomyopathy) due to premature release of the toxic payload in the bloodstream.

-

Research Hypothesis: The ortho-isomer (2-Acetyl) forms a more stable hydrazone than the para-isomer due to steric protection, potentially reducing off-target release and sparing cardiac tissue.

Cardiovascular ADCs (Emerging Field)

Researchers are now adapting ADC technology to treat CVD, such as targeting CD163+ macrophages in atherosclerotic plaques.

-

Role of the Linker: (2-Acetylphenoxy)butanoic acid serves as a "tuner" for drug release. In the slightly acidic environment of a plaque (pH 6.5-6.8), a linker with tuned hydrolytic sensitivity is required to release the anti-inflammatory payload specifically within the lesion.

Part 4: Visualization of Mechanisms

Pathway: Statin Analog Synthesis & Mode of Action

The following diagram illustrates how (2-Acetylphenoxy)butanoic acid is synthesized and functions as a lipid-lowering pharmacophore.

Caption: Synthesis of Statin Analogs using (2-Acetylphenoxy)butanoic acid to target HMG-CoA Reductase.

Pathway: Linker Stability in ADCs (Ortho vs. Para)

This diagram compares the hydrolytic stability of the 2-isomer vs. the 4-isomer, relevant for reducing cardiotoxicity.

Caption: Comparative stability of Ortho- vs. Para-substituted linkers in preventing off-target cardiotoxicity.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-(2-acetylphenoxy)butanoic acid

Objective: Produce high-purity intermediate for SAR studies.

-

Dissolution: Dissolve 2-hydroxyacetophenone (13.6 g, 0.1 mol) in acetone (150 mL).

-

Base Addition: Add anhydrous potassium carbonate (

, 20.7 g, 0.15 mol). Stir for 30 min at room temperature. -

Alkylation: Dropwise add ethyl 2-bromobutyrate (0.11 mol).

-

Reflux: Heat to reflux (

) for 8-12 hours. Monitor by TLC (Hexane:EtOAc 7:3). -

Hydrolysis: Filter salts, evaporate solvent. Dissolve residue in EtOH/Water (1:1) and add NaOH (2M) to hydrolyze the ester.

-

Isolation: Acidify with HCl to pH 2. Extract with Dichloromethane (DCM).

-

Characterization: Verify structure via

-NMR (Look for aromatic doublet at

Protocol: In Vitro Hydrolytic Stability Assay

Objective: Compare the stability of the 2-isomer vs. 4-isomer linker conjugates.

-

Preparation: Conjugate both isomers to a model hydrazide (e.g., Doxorubicin-hydrazide) to mimic an ADC payload.

-

Incubation: Incubate conjugates in human plasma at

and in Acetate buffer (pH 5.0, lysosomal mimic). -

Sampling: Aliquot at 0, 1, 4, 12, 24, and 48 hours.

-

Analysis: Analyze via HPLC-UV/Vis.

-

Calculation: Plot % remaining vs. time. Determine

.-

Expectation: The 2-isomer should show a longer

in plasma (pH 7.4) compared to the 4-isomer due to steric hindrance, suggesting a safer profile for cardiovascular applications.

-

References

-

Sankyo Company, Ltd. (1998).[1] Ester derivatives of hexahydronaphthalene, their preparation and pharmaceutical composition. Patent RU2114101C1.[1] Link

-

American Cyanamid Company . (1998). Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents. US Patent 5,739,116. (Describes synthesis of (2-Acetylphenoxy)butanoic acid as a linker intermediate). Link

-

Wyeth Holdings . (1998). Conjugates of methyltrithio antitumor agents and intermediates for their synthesis. US Patent 5,773,001. Link

-

Ricart, A. D. (2011). Antibody-drug conjugates of calicheamicin derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin. Clinical Cancer Research. (Discusses the standard AcBut linker and toxicity profiles). Link

-

Kovtun, Y. V., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen. Cancer Research. (Context on linker stability and bystander effects). Link

Sources

Technical Guide: Synthesis of Ozogamicin Analogue via (2-Acetylphenoxy)butanoic Acid Linker

The following technical guide details the synthesis of an Ozogamicin analogue utilizing the (2-Acetylphenoxy)butanoic acid linker.

Note on Nomenclature & Scientific Accuracy: Standard Ozogamicin (as found in Gemtuzumab ozogamicin) utilizes the 4-(4-acetylphenoxy)butanoic acid (AcBut) linker.[1][2][3] The protocol below addresses the user's specific requirement for the ortho-isomer ((2-Acetylphenoxy)butanoic acid). This variation is chemically significant; the steric hindrance of the ortho-substitution modulates the hydrolytic stability of the acyl hydrazone, potentially altering the drug release profile in the lysosomal environment.

Part 1: Executive Summary & Strategic Rationale

Objective: Synthesis of the linker-payload conjugate N-acetyl-gamma-calicheamicin dimethylhydrazide-(2-acetylphenoxy)butanoic acid (NHS ester) and its subsequent conjugation to a monoclonal antibody.[4]

Rationale for the (2-Acetylphenoxy) Linker:

While the para-isomer (4-AcBut) is the clinical standard, the (2-Acetylphenoxy)butanoic acid linker introduces steric bulk proximal to the hydrazone bond. This modification is explored to fine-tune the acid-lability of the Schiff base, providing a mechanism to control the release rate of the cytotoxic payload (Calicheamicin

Mechanism of Action:

-

ADC Stability: The linker maintains payload integrity in neutral physiological pH.

-

Internalization: The ADC is endocytosed into CD33+ (or target) cells.[1][2]

-

Acid Hydrolysis: The lysosomal acidity (pH ~4-5) cleaves the hydrazone bond.

-

Disulfide Reduction: Intracellular glutathione reduces the disulfide bond, triggering the Bergman cyclization of the enediyne core and subsequent DNA cleavage.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is convergent, involving three distinct modules:

-

Module A: Synthesis of the Linker ((2-Acetylphenoxy)butanoic acid).

-

Module B: Preparation of the Payload (N-acetyl-gamma-calicheamicin dimethylhydrazide, "DMH").

-

Module C: Convergent Coupling and Activation.

Caption: Convergent synthetic pathway for the 2-acetyl ozogamicin analogue.

Part 3: Experimental Protocols

Module A: Synthesis of (2-Acetylphenoxy)butanoic Acid[5]

This module constructs the bifunctional linker containing the ketone (for hydrazone formation) and the carboxylic acid (for antibody attachment).[5][6]

Reagents:

-

2'-Hydroxyacetophenone

-

Ethyl 4-bromobutyrate

-

Potassium Carbonate (

)[7] -

Potassium Hydroxide (KOH)

-

Solvents: Acetone, Methanol, Water

Protocol:

-

Alkylation (Ether Formation):

-

Dissolve 2'-hydroxyacetophenone (10.0 mmol) and ethyl 4-bromobutyrate (12.0 mmol) in anhydrous acetone (50 mL).

-

Add anhydrous

(15.0 mmol). -

Reflux the mixture under nitrogen for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.

-

Workup: Filter off solids. Concentrate the filtrate in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over

and concentrate to yield Ethyl (2-acetylphenoxy)butyrate .

-

-

Saponification (Hydrolysis):

-

Dissolve the crude ethyl ester (2.0 mmol) in a mixture of Methanol/Water (3:2, 5 mL).

-

Add solid KOH or

(6.0 mmol). -

Stir at ambient temperature for 4 hours (or until ester is consumed).

-

Workup: Acidify carefully with 1M HCl to pH ~2. Extract with EtOAc (3x). Combine organics, dry, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane to yield (2-Acetylphenoxy)butanoic acid as a white solid.

-

Validation: ^1H NMR (CDCl3) should show the acetyl methyl singlet (~2.6 ppm) and the characteristic butyric acid methylene multiplets.

-

Module B: Payload Preparation (DMH Derivative)

Note: Calicheamicin

The standard payload for Ozogamicin is N-acetyl-gamma-calicheamicin dimethylhydrazide (DMH) .[1][4] This is prepared by reacting N-acetyl-calicheamicin with 3-mercapto-3-methylbutyryl hydrazide.[4][8] This step creates the disulfide-protected hydrazide "handle" required for coupling.

Module C: Coupling and Activation (The "Ozogamicin" Moiety)

This is the critical step where the linker is attached to the payload via an acid-labile hydrazone bond.

Step 1: Hydrazone Formation [6]

-

Reactants: N-acetyl-gamma-calicheamicin DMH (1.0 eq) + (2-Acetylphenoxy)butanoic acid (5.0 eq).

-

Catalyst: Glacial Acetic Acid (5% v/v).

-

Solvent: Ethanol or Methanol (Anhydrous).

-

Conditions: Stir at room temperature for 12–24 hours. The reaction is an equilibrium; excess linker and anhydrous conditions drive it to completion.[7][5]

-

Purification: Silica gel chromatography (Gradient: CH2Cl2 -> 5% MeOH/CH2Cl2).

-

Product: 2-AcBut-Calicheamicin Hydrazone (Acid form) .

Step 2: NHS Ester Activation To enable conjugation to the antibody lysine residues, the free carboxylic acid must be activated.

-

Reactants: 2-AcBut-Calicheamicin Hydrazone (1.0 eq) + N-Hydroxysuccinimide (NHS) (3.0 eq) + EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (3.0 eq).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Conditions: Stir at 20°C for 2–4 hours.

-

Purification: Rapid purification via RP-HPLC (avoiding acidic buffers that might hydrolyze the hydrazone) or precipitation from acetonitrile/ether.

-

Final Product: N-acetyl-gamma-calicheamicin dimethylhydrazide-(2-acetylphenoxy)butanoate NHS ester .

Part 4: Antibody Conjugation Protocol

Target: Humanized Monoclonal Antibody (e.g., Anti-CD33 IgG4).[1][2][3][9][10][11]

-

Buffer Exchange: Dialyze the antibody into Conjugation Buffer (50 mM Potassium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4). Crucial: Avoid primary amines (Tris/Glycine).

-

Conjugation Reaction:

-

Prepare a stock solution of the NHS-Linker-Payload in DMA (Dimethylacetamide).

-

Add the payload stock to the antibody solution (Target molar ratio: 4–6 equivalents of payload per antibody).

-

Final organic solvent concentration should not exceed 10% v/v.

-

Incubate at 25°C for 1 hour with gentle mixing.

-

-

Quenching: Add Glycine or Tris buffer (pH 8.0) to quench unreacted NHS esters.

-

Purification: Size Exclusion Chromatography (SEC) or extensive dialysis to remove unconjugated small molecules.

-

Formulation: Store in PBS + 6% Sucrose + 0.01% Polysorbate 80.

Part 5: Analytical Data & Validation

Key Quality Attributes (KQA)

| Attribute | Method | Acceptance Criteria |

| Drug-to-Antibody Ratio (DAR) | UV-Vis / Hydrophobic Interaction Chromatography (HIC) | Target: 2.0 – 3.0 (Poisson distribution) |

| Free Drug | RP-HPLC | < 1.0% |

| Aggregation | SEC-HPLC | < 5.0% High Molecular Weight species |

| Identity (Linker) | ^1H-NMR (Pre-conjugation) | Confirmation of ortho-substitution pattern (2-acetyl) |

Structural Validation (Graphviz Logic)

The following diagram illustrates the chemical connectivity of the final conjugate, highlighting the specific 2-acetyl linkage point which distinguishes this analogue from standard Mylotarg.

Caption: Structural connectivity of the 2-AcBut Ozogamicin Analogue.

References

-

Ellestad, G. A. (2011). Structural and conformational features relevant to the anti-tumor activity of calicheamicin γ1I. Chirality, 23(8), 660-671.

-

Hamann, P. R., et al. (2002). Gemtuzumab Ozogamicin, A Potent and Selective Anti-CD33 Antibody-Calicheamicin Conjugate for Treatment of Acute Myeloid Leukemia.[1][9] Bioconjugate Chemistry, 13(1), 47-58.

-

Hinman, L. M., et al. (1993). Preparation and characterization of monoclonal antibody conjugates of the calicheamicins: a novel and potent family of antitumor antibiotics. Cancer Research, 53(14), 3336-3342.

-

Kunng, F. A., et al. (1998). Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents. U.S. Patent No.[7][5] 5,739,116. Washington, DC: U.S. Patent and Trademark Office.

- Note: This patent explicitly describes the synthesis of the (2-Acetylphenoxy)butanoic acid linker.

-